PX-12
Overview
Description
PX-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small-molecule inhibitor of thioredoxin-1 (Trx-1). Thioredoxin-1 is a redox protein involved in various cellular processes, including DNA synthesis and regulation of transcription factors. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor growth and stimulate apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: PX-12 can be synthesized through the reaction of 2-mercaptoimidazole with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the disulfide bond between the imidazole and the butyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: PX-12 primarily undergoes redox reactions due to the presence of the disulfide bond. It can be reduced to its corresponding thiol form in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Common Reagents and Conditions:
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Major Products Formed:
Reduction: Thiol derivatives of this compound
Oxidation: Oxidized disulfide forms and sulfonic acids.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its role in modulating cellular redox states and its effects on cell proliferation and apoptosis .
Medicine:
- Potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy. PX-12 has shown efficacy in inhibiting tumor growth in animal models and clinical trials .
- Studied for its anti-HIV-1 activity by inhibiting the thioredoxin-1 system, which is crucial for viral entry and replication .
Industry:
Mechanism of Action
PX-12 exerts its effects primarily through the irreversible inhibition of thioredoxin-1. The compound thioalkylates the cysteine residues in the active site of thioredoxin-1, leading to the inhibition of its redox activity. This inhibition disrupts the redox balance within the cell, leading to increased oxidative stress, apoptosis, and inhibition of cell proliferation .
Molecular Targets and Pathways:
Thioredoxin-1 (Trx-1): Inhibition of Trx-1 disrupts its role in DNA synthesis and regulation of transcription factors.
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Down-regulation of HIF-1α and vascular endothelial growth factor (VEGF), leading to reduced angiogenesis and tumor growth.
Comparison with Similar Compounds
Auranofin: An inhibitor of thioredoxin reductase, another component of the thioredoxin system.
Dimesna: A disulfide compound used as a chemoprotective agent that also affects redox balance.
Uniqueness of PX-12: this compound’s specificity for thioredoxin-1 and its irreversible inhibition mechanism distinguish it from other redox-modulating compounds. Its ability to down-regulate HIF-1α and VEGF further enhances its potential as an anti-cancer agent .
Properties
IUPAC Name |
2-(butan-2-yldisulfanyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPYQWMFCTCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875689 | |
Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth. | |
Record name | PX-12 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141400-58-0 | |
Record name | IV 2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PX-12 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 141400-58-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PX-12 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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